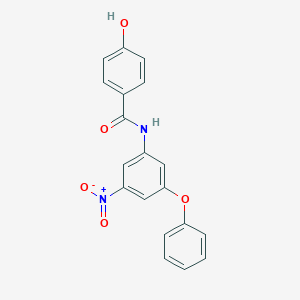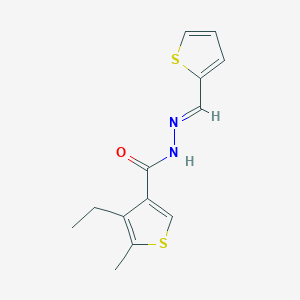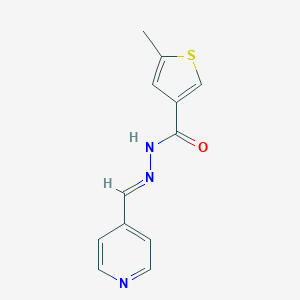![molecular formula C11H11BrN4O B455817 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 512809-88-0](/img/structure/B455817.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of medicinal chemistry, where it has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and molecular pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to exhibit anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the molecular pathways involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide. One area of interest is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as antimicrobial and anti-inflammatory drug development. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective than current methods.
Synthesis Methods
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 4-bromo-1H-pyrazole-1-methanol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound in high yield and purity.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been found to have a range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNALYTONEHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)



![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)
![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)